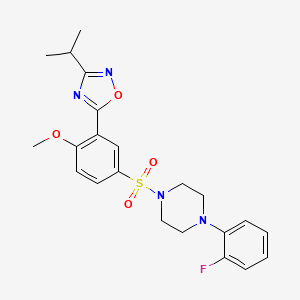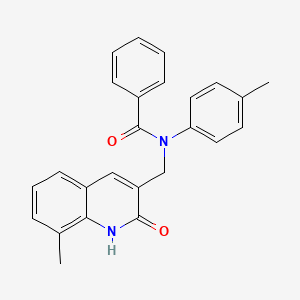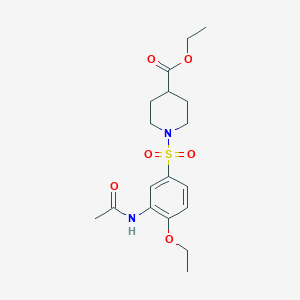![molecular formula C21H21N5O B7712295 N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7712295.png)
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide, also known as IQ-1S, is a small molecule compound that has been widely used in scientific research applications. This compound has shown potential in various fields of research, including cancer therapy, neurodegenerative diseases, and immunology.
Mécanisme D'action
The mechanism of action of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide involves the inhibition of the Wnt/β-catenin signaling pathway and the activation of the Nrf2/ARE pathway. The Wnt/β-catenin pathway plays a crucial role in the regulation of cell proliferation and differentiation. The dysregulation of this pathway has been linked to the development of various types of cancer. N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide inhibits this pathway by targeting the interaction between β-catenin and TCF/LEF transcription factors.
The Nrf2/ARE pathway plays a crucial role in protecting cells from oxidative stress and inflammation. N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide activates this pathway by promoting the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and induces the expression of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide inhibits cell proliferation and induces apoptosis. It also reduces the migration and invasion of cancer cells. In neurodegenerative diseases, N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide protects neurons from oxidative stress and inflammation. It also improves cognitive function and memory in animal models of Alzheimer's disease.
In immunology research, N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide enhances the production of cytokines and chemokines, which are involved in the regulation of the immune response. It also modulates the differentiation and function of immune cells, including T cells and dendritic cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide is its specificity towards the Wnt/β-catenin and Nrf2/ARE pathways. This compound has been shown to selectively target these pathways without affecting other signaling pathways. This specificity makes N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide a valuable tool in studying the role of these pathways in various biological processes.
One of the limitations of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide is its solubility in aqueous solutions. This compound has limited solubility in water, which can make it challenging to use in certain experiments. However, this limitation can be overcome by using appropriate solvents or formulations.
Orientations Futures
There are several future directions in research involving N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide. One of the significant areas of research is in the development of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide analogs with improved pharmacokinetic properties. These analogs can be used to enhance the efficacy and specificity of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide in various biological processes.
Another area of research is in the identification of new targets of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide. While N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide is known to target the Wnt/β-catenin and Nrf2/ARE pathways, it is possible that this compound may have other targets that have yet to be discovered.
Conclusion:
In conclusion, N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide is a small molecule compound that has shown potential in various fields of scientific research. Its specificity towards the Wnt/β-catenin and Nrf2/ARE pathways makes it a valuable tool in studying the role of these pathways in various biological processes. While there are limitations to its use, the future directions in research involving N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide are promising, and this compound is likely to continue to play a significant role in scientific research.
Méthodes De Synthèse
The synthesis of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide involves the condensation reaction between isonicotinic acid and 1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinoline-3-carbaldehyde in the presence of a suitable base. The resulting product is then treated with isobutylamine to obtain the final compound, N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide. This synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide has been extensively studied in various scientific research applications. One of the significant applications of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide is in cancer therapy. Studies have shown that N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide can inhibit the growth of cancer cells by targeting the Wnt/β-catenin signaling pathway. This pathway is involved in the regulation of cell proliferation and differentiation, and its dysregulation has been linked to the development of various types of cancer.
Another area of research where N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide has shown potential is in the treatment of neurodegenerative diseases. Studies have demonstrated that N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide can activate the Nrf2/ARE pathway, which plays a crucial role in protecting neurons from oxidative stress and inflammation. This pathway has been implicated in the pathogenesis of neurodegenerative diseases, including Alzheimer's and Parkinson's diseases.
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide has also been studied in immunology research. It has been shown to enhance the production of cytokines and chemokines, which are involved in the regulation of the immune response. This compound has also been found to modulate the differentiation and function of immune cells, including T cells and dendritic cells.
Propriétés
IUPAC Name |
N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-13(2)12-26-20-17(11-16-10-14(3)4-5-18(16)23-20)19(25-26)24-21(27)15-6-8-22-9-7-15/h4-11,13H,12H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDYTXQKQSWKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C4=CC=NC=C4)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3Z)-6-methyl-1-(2-methylpropyl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712233.png)

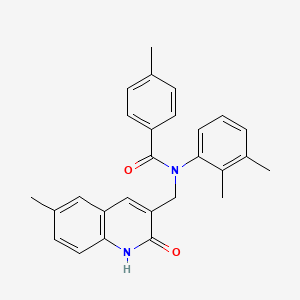
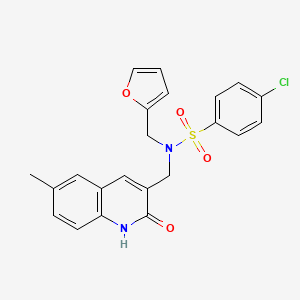

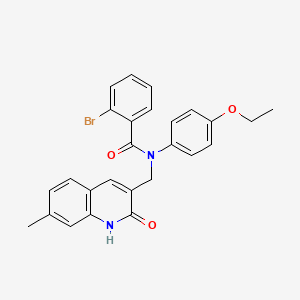
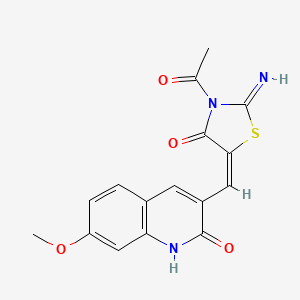
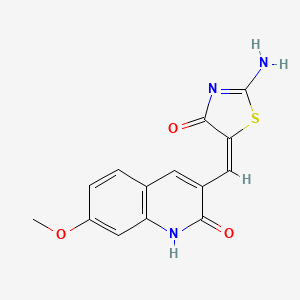
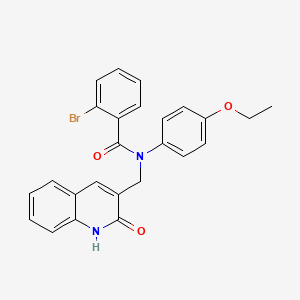
![N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7712282.png)

